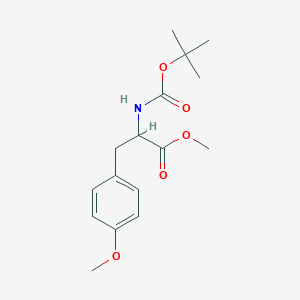

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the synthesis may be carried out using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but lacks the methoxy group.

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This compound’s specific structure allows for unique applications in synthesis and research .

Activité Biologique

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate, also known as methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate, is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structural features and functional groups contribute to its utility in various biological applications, including its role in the synthesis of neuroexcitants and other bioactive compounds.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : 94790-24-6

- Purity : Typically ≥95%

Biological Activity

The biological activity of this compound is primarily linked to its role in enantioselective synthesis and its potential therapeutic applications. Here are key areas of its biological activity:

-

Neuroexcitants Synthesis

- This compound is utilized in the enantioselective synthesis of neuroexcitants, such as AMPA (2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid), which are crucial for synaptic transmission and plasticity in the nervous system.

-

Inhibition of Enzymatic Activity

- Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation. For instance, inhibitors targeting HSET (KIFC1), a mitotic kinesin, have shown promise in inducing multipolar mitotic spindles leading to cell death in cancer cells .

- Potential Anticancer Properties

Case Study: Enantioselective Synthesis

A study highlighted the importance of this compound in synthesizing neuroexcitants. The compound's ability to facilitate the formation of specific enantiomers was critical for developing drugs targeting neurological disorders. The synthesis process involved several steps, including the protection of amine groups and subsequent reactions to introduce the aromatic moieties.

Research Findings on Biological Activity

- Inhibition Studies : A recent study demonstrated that derivatives of this compound could inhibit HSET with nanomolar potency, indicating a strong potential for developing new cancer therapeutics. The inhibition led to increased multipolarity in centrosome-amplified cancer cells, confirming its efficacy as a novel therapeutic agent .

- Stability and Bioavailability : The stability of this compound was assessed through various biochemical assays, revealing a half-life suitable for therapeutic applications. This stability is crucial for maintaining effective concentrations in biological systems during treatment regimens .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO5 |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 94790-24-6 |

| Purity | ≥95% |

| Biological Applications | Neuroexcitants synthesis |

| Inhibitory Activity | HSET (KIFC1) inhibition |

| Potential Anticancer Activity | Yes |

Propriétés

IUPAC Name |

methyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIHTTUAILLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.